REACTION_SMILES
|
[C:17](=[O:18])([O-:19])[O-:20].[C:36]([O:37][CH3:38])([CH3:39])([CH3:40])[CH3:41].[CH3:1][C:2]([C:3](=[O:4])[OH:5])([CH3:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[CH3:23][N:24]([CH3:25])[Cl:26].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[ClH:27].[K+:21].[K+:22].[OH2:35].[S:13]([Cl:14])([Cl:15])=[O:16]>>[CH3:1][C:2]([C:3](=[O:4])[OH:5])([CH3:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[CH3:23][N-:24][CH3:25]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)O)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(=O)O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
C[N-]C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |